N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-trimethoxybenzamide
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Description
N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-trimethoxybenzamide is a useful research compound. Its molecular formula is C21H20FN3O4S and its molecular weight is 429.47. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, influencing a range of biological processes .
Biochemical Pathways
Similar compounds have been found to influence a variety of biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties would impact the bioavailability of the compound, influencing its efficacy and potential side effects .
Result of Action
Similar compounds have been found to have a range of effects at the molecular and cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-trimethoxybenzamide. Factors such as pH, temperature, and the presence of other molecules can impact the compound’s interactions with its targets and its overall effectiveness .
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O4S/c1-27-17-8-12(9-18(28-2)19(17)29-3)21(26)23-20-15-10-30-11-16(15)24-25(20)14-6-4-13(22)5-7-14/h4-9H,10-11H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZXNLLUCVHPHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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